4-(Azetidin-3-YL)-2,2-dimethylmorpholine hcl
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Overview
Description
4-(Azetidin-3-YL)-2,2-dimethylmorpholine hydrochloride is a heterocyclic compound that features both an azetidine ring and a morpholine ring. Azetidine is a four-membered nitrogen-containing ring, while morpholine is a six-membered ring containing both nitrogen and oxygen. The combination of these two rings in a single molecule imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using high-yielding and scalable reactions. For example, the strain-release methodology from 1-azabicyclo[1.1.0]butane can be employed to produce azetidine intermediates, which are then functionalized to introduce the morpholine ring . This approach allows for the efficient production of the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-YL)-2,2-dimethylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, especially at the carbon adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminium hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines or alcohols.
Scientific Research Applications
4-(Azetidin-3-YL)-2,2-dimethylmorpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-YL)-2,2-dimethylmorpholine hydrochloride involves its interaction with specific molecular targets. The azetidine ring can mimic the structure of natural amino acids, allowing the compound to interact with enzymes and receptors in biological systems. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring that serves as a precursor for various heterocyclic compounds.
Morpholine: A six-membered ring containing both nitrogen and oxygen, commonly used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
4-(Azetidin-3-YL)-2,2-dimethylmorpholine hydrochloride is unique due to the combination of the azetidine and morpholine rings in a single molecule. This structural feature imparts distinct chemical and biological properties that are not observed in compounds containing only one of these rings.
Properties
IUPAC Name |
4-(azetidin-3-yl)-2,2-dimethylmorpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-9(2)7-11(3-4-12-9)8-5-10-6-8;/h8,10H,3-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJAITKYICIVJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C2CNC2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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